molecular formula C22H37ClO4 B1679385 Nocloprost CAS No. 79360-43-3

Nocloprost

Cat. No. B1679385
CAS RN: 79360-43-3
M. Wt: 401 g/mol
InChI Key: AIOFTOLPMOTZKD-OPVFONCOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Nocloprost and many 9β- and 11β- substituted prostaglandins were synthesized by the reaction of a δ-lactone intermediate with diols in acid catalysis . These compounds were used in a molecular docking study to determine their potential cytoprotective (anti-ulcer) activity .


Molecular Structure Analysis

Nocloprost is a 9β-chlorine prostaglandin analogue . The new compounds synthesized not only have a 9 β-halogen (Cl, Br, and F), but also an ester group at the carbon atom 6 .


Chemical Reactions Analysis

The synthesis of Nocloprost involves the reaction of a δ-lactone intermediate with diols in acid catalysis . This process results in the formation of new 9β-halogenated prostaglandins .


Physical And Chemical Properties Analysis

Nocloprost has a molecular formula of C22H37ClO4 and a formula weight of 401.0 . It is soluble in DMF and DMSO .

Scientific Research Applications

Pharmacokinetics and Bioavailability

Nocloprost, a synthetic PGE2-analogue with cytoprotective properties, has been studied for its pharmacokinetics and bioavailability in human volunteers. Research indicates that the serum levels and area under the curve (AUC) of nocloprost increase proportionally with the dose after oral administration. The maximum serum level and AUC showed dose-dependency, but the time to reach maximum serum concentration varied. The absolute bioavailability after oral administration averaged about 2%, independent of the dose (Täuber et al., 2004).

Acute Hemodynamic Effects in Primary Pulmonary Hypertension

A study comparing inhaled nitric oxide and aerosolized iloprost, a stable prostacyclin analogue, in primary pulmonary hypertension (PPH) showed significant clinical implications. Both agents caused substantial increases in cardiac output and decreases in pulmonary artery pressure and vascular resistance. However, aerosolized iloprost was more effective in reducing pulmonary artery pressure and had a more pronounced effect on cardiac output and mixed-venous oxygen saturation compared to inhaled nitric oxide (Hoeper et al., 2000).

Renal Function and Oxygenation

Iloprost, a prostacyclin analogue, has been shown to counterbalance endotoxemia-induced intrarenal vasoconstriction, thereby benefiting kidney function. In a study on rats, iloprost infusion, in addition to fluid resuscitation, significantly restored kidney function to baseline values and prevented cortical microcirculatory hypoxic areas, indicating its potential therapeutic role in improving intrarenal oxygenation (Johannes et al., 2009).

Prostanoids in Inflammatory Reactions and Therapeutic Potential

Research has also delved into the role of vasodilatory prostaglandins, including nocloprost, in inflammatory reactions. Nocloprost, when applied topically, induced erythema in rat skin and inhibited irritant-induced inflammatory reactions in mice. This highlights the diverse action of vasodilatory prostaglandin analogues in the skin and their potential therapeutic applications (Ekerdt & Müller, 2004).

properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5R)-5-chloro-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37ClO4/c1-4-5-14-22(2,3)20(25)13-12-17-16(18(23)15-19(17)24)10-8-6-7-9-11-21(26)27/h6,8,12-13,16-20,24-25H,4-5,7,9-11,14-15H2,1-3H3,(H,26,27)/b8-6-,13-12+/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOFTOLPMOTZKD-OPVFONCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C)C(C=CC1C(CC(C1CC=CCCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@@H]1C/C=C\CCCC(=O)O)Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021624
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nocloprost

CAS RN

79360-43-3
Record name Nocloprost [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079360433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nocloprost
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NOCLOPROST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7POM2OXT4Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nocloprost
Reactant of Route 2
Nocloprost
Reactant of Route 3
Nocloprost
Reactant of Route 4
Nocloprost
Reactant of Route 5
Nocloprost
Reactant of Route 6
Nocloprost

Citations

For This Compound
290
Citations
SJ Konturek, T Brzozowski, D Drozdowicz… - European journal of …, 1991 - Elsevier
… Nocloprost, unlike dmPGE, accelerated the healing of chronic gastric ulcerations and enhanced mucosal growth. We conclude that nocloprost … secretory effects of nocloprost. to examine …
Number of citations: 32 www.sciencedirect.com
SJ Konturek, T Brzozowski, J Majka, A Szlachcic… - Digestive diseases and …, 1994 - Springer
… effect of nocloprost but reduced the … nocloprost indicate that the interaction between endogenous NO and PG concerns mostly the gastric circulation. The protective action of nocloprost …
Number of citations: 39 link.springer.com
N Zaffaroni, R Villa, L Orlandi… - Radiation …, 1993 - meridian.allenpress.com
… nocloprost did not induce any DNA strand breakage, as evaluated by neutral elution, in cells of either cell type. A 2-h incubation with nocloprost … Moreover, incubation with nocloprost for …
Number of citations: 23 meridian.allenpress.com
JW Konturek, K Hengst, SJ Konturek… - Scandinavian journal …, 1997 - Taylor & Francis
… significantly higher in patients treated with nocloprost than in those treated with … nocloprost but not in patients under treatment with ranitidine. Similarly, patients treated with nocloprost …
Number of citations: 19 www.tandfonline.com
M Kurihara, F Hirayama, K Uekama… - Journal of inclusion …, 1990 - Springer
… Thus, the present study deals with inclusion complexation of nocloprost with three natural CyDs in anticipation of powdering and providing an improved release rate of nocloprost. …
Number of citations: 18 link.springer.com
H Zengil, ZS Ercan, E Onuk, RK Turker - Prostaglandins, leukotrienes and …, 1990 - Elsevier
… Nocloprost was found to be the most potent orally … nocloprost and iloprost were more effective on stress-induced ulcers than on those induced by indomethacin and ethanol. Nocloprost …
Number of citations: 9 www.sciencedirect.com
U Täuber, M Brudny-Klöppel, U Jakobs… - European journal of …, 1993 - Springer
… nocloprost 5 gg iv and 100,200 and 400 btg po in random order at weekly intervals. Serum nocloprost … After nocloprost 5 gg iv the highest serum level of 373 pg-m1-1 was found in the …
Number of citations: 6 link.springer.com
SJ Konturek, N Kwiecien, W Obtulowicz… - Scandinavian journal …, 1991 - Taylor & Francis
… Nocloprost at doses of 50 and 100 pg was ineffective, but at … the rate of gastric emptying, Nocloprost given at a dose of 100 pg … We conclude that nocloprost does not affect gastric acid …
Number of citations: 5 www.tandfonline.com
SJ Konturek, JW Konturek, N Kwiecien… - Scandinavian journal …, 1991 - Taylor & Francis
… Nocloprost (100 pg/ dose) significantly reduced spontaneous gastric microbleeding and almost completely prevented gastric mucosal injury induced by aspirin. Nocloprost … , nocloprost …
Number of citations: 5 www.tandfonline.com
W Siegmund, E Scheuch, M Zschiesche… - … Journal of Clinical …, 1993 - europepmc.org
… prostaglandin E2 analog nocloprost clathrate with theophylline … Nocloprost (200 micrograms) or placebo tablets were given … Both single and repeated premedication with nocloprost did …
Number of citations: 6 europepmc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.